![molecular formula C11H21N4O2P B14747868 1-[Bis(aziridin-1-yl)phosphoryl]-3-cyclohexylurea](/img/structure/B14747868.png)
1-[Bis(aziridin-1-yl)phosphoryl]-3-cyclohexylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Bis(aziridin-1-yl)phosphoryl]-3-cyclohexylurea is a compound that features a unique structure combining aziridine rings with a phosphoryl group and a cyclohexylurea moiety
Méthodes De Préparation
The synthesis of 1-[Bis(aziridin-1-yl)phosphoryl]-3-cyclohexylurea typically involves the reaction of aziridine derivatives with phosphoryl chloride and cyclohexylurea under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
1-[Bis(aziridin-1-yl)phosphoryl]-3-cyclohexylurea undergoes various chemical reactions, including:
Oxidation: The aziridine rings can be oxidized to form aziridine N-oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The aziridine rings can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols
Applications De Recherche Scientifique
1-[Bis(aziridin-1-yl)phosphoryl]-3-cyclohexylurea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of 1-[Bis(aziridin-1-yl)phosphoryl]-3-cyclohexylurea involves its ability to form reactive intermediates through the opening of the aziridine rings. These intermediates can interact with nucleophiles in biological systems, leading to the modification of proteins and other biomolecules. The molecular targets and pathways involved include DNA, where the compound can form cross-links, and enzymes, where it can inhibit activity by modifying active sites .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-[Bis(aziridin-1-yl)phosphoryl]-3-cyclohexylurea include:
N-[Bis(aziridin-1-yl)phosphoryl]-3-iodobenzamide: This compound also features aziridine rings and a phosphoryl group but differs in the presence of an iodinated benzamide moiety.
N-[Bis(1-aziridinyl)phosphinyl]-p-bromobenzamide: Similar in structure but contains a brominated benzamide group.
Tri(aziridin-1-yl)phosphine oxide: Contains three aziridine rings attached to a phosphine oxide group.
The uniqueness of this compound lies in its combination of aziridine rings with a cyclohexylurea moiety, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C11H21N4O2P |
|---|---|
Poids moléculaire |
272.28 g/mol |
Nom IUPAC |
1-[bis(aziridin-1-yl)phosphoryl]-3-cyclohexylurea |
InChI |
InChI=1S/C11H21N4O2P/c16-11(12-10-4-2-1-3-5-10)13-18(17,14-6-7-14)15-8-9-15/h10H,1-9H2,(H2,12,13,16,17) |
Clé InChI |
GGFDNYZMVNZVJK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC(=O)NP(=O)(N2CC2)N3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


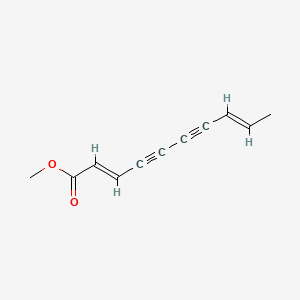
![1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14747793.png)
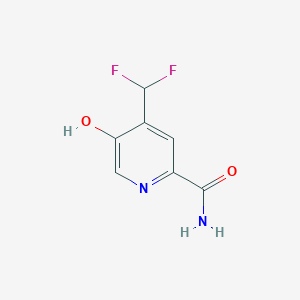
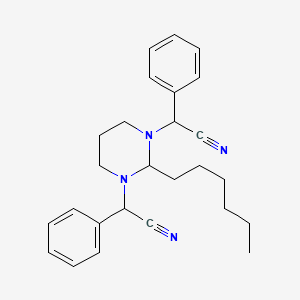
![2-[(2-Chlorocyclohex-2-en-1-yl)oxy]ethanol](/img/structure/B14747802.png)
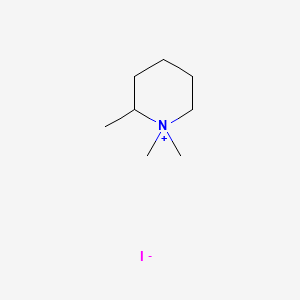
![2-[(4-Methoxyphenyl)sulfonyl]-1,2-dihydroisoquinoline-1-carbonitrile](/img/structure/B14747820.png)
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B14747824.png)

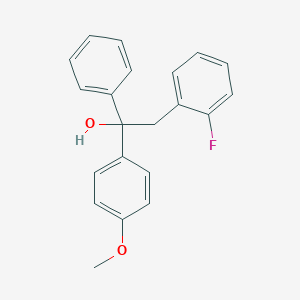


![[1-[(1-hydroxy-2-oxoazepan-3-yl)amino]-2-methyl-1-oxopentan-3-yl] 2-[[2-(2-hydroxy-6-methylphenyl)-4,5-dihydro-1,3-oxazole-4-carbonyl]amino]-6-[hydroxy-[(E)-octadec-2-enoyl]amino]hexanoate](/img/structure/B14747863.png)
![[3-(3-Acetyl-6-nitro-carbazol-9-yl)-propyl]-phosphonic acid diethyl ester](/img/structure/B14747876.png)
